3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
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Overview
Description
The compound “3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole” is a heterocyclic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs are synthesized by heterocyclization of various substrates . The synthesis of thiophene derivatives involves typical and significant synthetic methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives include condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Potential Research Applications and Related Compounds
Analytical Toxicology and Metabolite Identification : Studies on related compounds, such as 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic indole-derived cannabimimetic, focus on identifying urinary metabolites using gas chromatography-mass spectrometry. This research is crucial for drug monitoring and understanding metabolic pathways in the body (Kavanagh et al., 2012).
Neuropharmacology and Anxiolytic Properties : Compounds like CGS 20625, with structural similarities to pyrazole and oxadiazole derivatives, are explored for their anxiolytic effects, offering insights into the potential CNS activities of related structures (Williams et al., 1989).
Environmental and Occupational Health : Research on exposure to organophosphorus and pyrethroid pesticides in populations, including children, provides a model for studying the environmental impact and health risks associated with exposure to synthetic chemicals, which could be extrapolated to study the environmental persistence and effects of similar oxadiazole compounds (Babina et al., 2012).
Drug Metabolism and Pharmacokinetics : Investigations into the metabolism, excretion, and pharmacokinetics of selective inhibitors, such as INCB018424, a Janus tyrosine kinase 1/2 inhibitor, can provide a framework for understanding how similar compounds might be processed in the human body, informing drug design and safety assessments (Shilling et al., 2010).
Antimycotic Therapies : The development and clinical evaluation of new antimycotic agents, such as sertaconazole, for the treatment of conditions like Pityriasis versicolor, highlight the therapeutic potential of novel compounds in treating fungal infections. This can inspire research into the antimicrobial applications of 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole and similar structures (Nasarre et al., 1992).
Future Directions
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-21-11-6-4-10(5-7-11)15-17-16(22-20-15)13-9-12(18-19-13)14-3-2-8-23-14/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZNTIBYLPDXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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